(3E)-1,6-Dibromo-3-hexene

Polymer Chemistry Thermal Interface Materials Liquid Crystalline Epoxy Resins

(3E)-1,6-Dibromo-3-hexene (CAS 59533-63-0) is a C6 α,ω-dibromoalkene with a trans-configured internal double bond, distinguishing it from saturated α,ω-dibromoalkanes. Its trifunctional architecture—comprising two primary alkyl bromide termini and a central, stereodefined alkene—enables distinct reactivity profiles compared to simpler bifunctional linkers.

Molecular Formula C6H10Br2
Molecular Weight 241.95 g/mol
CAS No. 59533-63-0
Cat. No. B024130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-1,6-Dibromo-3-hexene
CAS59533-63-0
Synonyms(E)-1,6-Dibromo-3-hexene;  trans-1,6-Dibromohex-3-ene; 
Molecular FormulaC6H10Br2
Molecular Weight241.95 g/mol
Structural Identifiers
SMILESC(CBr)C=CCCBr
InChIInChI=1S/C6H10Br2/c7-5-3-1-2-4-6-8/h1-2H,3-6H2/b2-1+
InChIKeyQBGNQGGJSCRVJJ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (3E)-1,6-Dibromo-3-hexene (CAS 59533-63-0)? A Procurement and Application Primer


(3E)-1,6-Dibromo-3-hexene (CAS 59533-63-0) is a C6 α,ω-dibromoalkene with a trans-configured internal double bond, distinguishing it from saturated α,ω-dibromoalkanes . Its trifunctional architecture—comprising two primary alkyl bromide termini and a central, stereodefined alkene—enables distinct reactivity profiles compared to simpler bifunctional linkers. The compound is valued in organic and polymer synthesis for its capacity to introduce both a rigid C6 spacer and a chemically addressable mid-chain unsaturation . Key physicochemical identifiers include a molecular formula of C6H10Br2, a molecular weight of 241.95 g/mol, a density of 1.64 g/cm³, a predicted boiling point of 253.6 °C, and a logP of 3.11, with recommended storage at -20 °C to preserve the alkene stereochemistry [1].

Why Generic α,ω-Dibromoalkanes Cannot Replace (3E)-1,6-Dibromo-3-hexene


Generic substitution of (3E)-1,6-dibromo-3-hexene with saturated α,ω-dibromoalkanes like 1,6-dibromohexane or shorter-chain variants is not chemically equivalent due to fundamental differences in molecular architecture and resultant reactivity. Saturated analogues offer only a flexible, non-functional alkyl spacer . In contrast, the target compound's internal trans-alkene provides a rigid, stereodefined pivot and an additional site for orthogonal functionalization (e.g., epoxidation, metathesis, dihydroxylation) . This trifunctional nature enables stepwise, chemoselective transformations that are unattainable with simple bifunctional linkers, directly impacting the structural precision and performance of downstream products [1]. The following quantitative evidence establishes these critical differentiators.

Product-Specific Quantitative Evidence for (3E)-1,6-Dibromo-3-hexene (CAS 59533-63-0)


Thermal Conductivity Enhancement in Epoxy Resins via LCER Formulation

A biphenyl liquid crystalline small molecule (BLCM) synthesized from 1,6′-dibromohexene was incorporated as a co-curing agent into a bisphenol A epoxy resin matrix. When the BLCM mass fraction reached 60% of the epoxy (LCER3), the resulting composite exhibited a thermal conductivity (λ) of 0.42 W/(m·K), representing a 2.1-fold increase compared to the baseline epoxy cured with DDM only (LCER0, λ = 0.20 W/(m·K)) [1]. This enhancement is directly attributed to the local ordering induced by the rigid, mesogen-containing BLCM derived from the unsaturated dibromohexene monomer.

Polymer Chemistry Thermal Interface Materials Liquid Crystalline Epoxy Resins

Mechanical Property Improvement in LCER Formulations

In the same liquid crystalline epoxy resin (LCER) study, the incorporation of the 1,6′-dibromohexene-derived BLCM not only enhanced thermal conductivity but also significantly improved mechanical properties. LCER3 (60 wt% BLCM) demonstrated an elastic modulus of 4.8 GPa and a hardness of 0.32 GPa, compared to 3.7 GPa and 0.27 GPa, respectively, for the baseline LCER0 epoxy [1]. This corresponds to a 30% increase in elastic modulus and a 19% increase in hardness, indicating a synergistic improvement in both thermal and mechanical performance.

Polymer Mechanics Material Hardness Liquid Crystalline Epoxy Resins

Thermal Stability Enhancement in Epoxy Resin Formulations

The heat resistance index (THRI) of the epoxy resin was also improved by the addition of the BLCM co-curing agent synthesized from 1,6′-dibromohexene. LCER3 exhibited a THRI of 176.8 °C, compared to 172.2 °C for the control LCER0 formulation [1]. This 4.6 °C increase, while modest, is a direct consequence of the more ordered, mesogenic structure imparted by the BLCM and contributes to a broader operational temperature window for the cured resin.

Polymer Degradation Thermal Resistance Liquid Crystalline Epoxy Resins

Trifunctional Reactivity Profile for Orthogonal Synthesis

Unlike saturated 1,6-dibromohexane, which offers only two reactive sites, (3E)-1,6-dibromo-3-hexene possesses three distinct reactive centers: two primary alkyl bromides and one internal trans-alkene [1]. This trifunctionality allows for sequential, chemoselective transformations. The alkyl bromides participate in nucleophilic substitution and cross-coupling reactions, while the alkene undergoes orthogonal reactions like epoxidation, dihydroxylation, or metathesis without affecting the alkyl halides . The defined trans (E) geometry also introduces stereochemical rigidity into the molecular backbone, which is absent in flexible saturated linkers.

Organic Synthesis Chemoselectivity Polymer Building Blocks

Optimal Research and Industrial Application Scenarios for (3E)-1,6-Dibromo-3-hexene


Synthesis of High-Performance Liquid Crystalline Epoxy Resins (LCER) for Thermal Management

This compound is ideally suited as a monomer for synthesizing liquid crystalline small molecules (e.g., BLCM) used as co-curing agents in epoxy resins. As demonstrated, incorporating BLCM derived from this monomer into bisphenol A epoxy (E-51) at a 60 wt% loading results in a 2.1-fold increase in intrinsic thermal conductivity (0.42 W/(m·K) vs. 0.20 W/(m·K)), alongside significant improvements in elastic modulus (+30%), hardness (+19%), and heat resistance index (+4.6 °C) compared to the unmodified resin [1]. This scenario is optimal for developing advanced thermal interface materials, electronic encapsulants, and structural composites requiring efficient heat dissipation.

Orthogonal Functionalization of C6 Linkers in Complex Molecule Synthesis

The trifunctional nature of (3E)-1,6-dibromo-3-hexene—with two primary alkyl bromides and a central trans-alkene—enables orthogonal synthetic strategies. This is particularly valuable in the stepwise construction of complex molecules where a rigid, stereodefined C6 spacer with a functionalizable mid-point is required [1][2]. Applications include the synthesis of conformationally restricted drug candidates, advanced polymer precursors, and specialty chemicals where precise control over molecular architecture and functional group placement is critical.

Synthesis of Cationic Conjugated Polymers for Biosensing Applications

This compound serves as a key alkylating agent in the first step of a multi-step protocol for synthesizing poly[9,9′-bis(6″-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT), a cationic, water-soluble conjugated polymer used in label-free DNA microarrays [1]. The specific reaction involves treating 2,7-dibromofluorene with excess 1,6-dibromohexene to install bromohexyl pendant groups, which are later quaternized to render the polymer water-soluble. This application demonstrates the compound's utility in creating advanced materials for bioanalytical chemistry.

Polymer Modification and Crosslinking with Controlled Unsaturation

In polymer chemistry, (3E)-1,6-dibromo-3-hexene can be used as a functional crosslinker that introduces a controlled degree of unsaturation into polymer networks. This is in contrast to saturated dibromoalkanes like 1,6-dibromohexane, which produce fully saturated crosslinks [1]. The internal alkene provides a latent reactive site for post-polymerization modifications, such as epoxidation or metathesis, offering a pathway to tailor the final material properties (e.g., toughness, adhesion, or thermal behavior) after the initial network is formed.

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